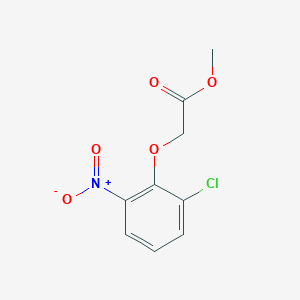![molecular formula C21H23NO3 B2864073 (3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone CAS No. 2380040-10-6](/img/structure/B2864073.png)
(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 3,4-dimethoxyphenyl group, a phenyl group, and a 2-azaspiro[3.3]heptan-2-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information on the arrangement of atoms in the molecule and the nature of the chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined experimentally. These could include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-18-9-8-16(10-19(18)25-2)20(23)22-13-21(14-22)11-17(12-21)15-6-4-3-5-7-15/h3-10,17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJARKBTRVQSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)



![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)
